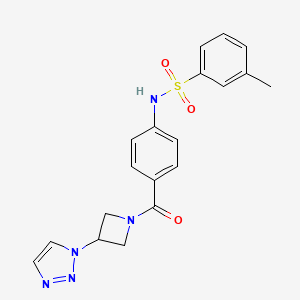

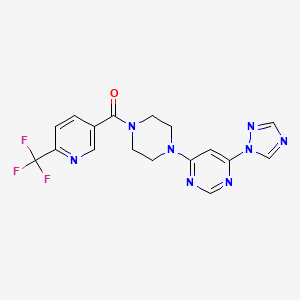

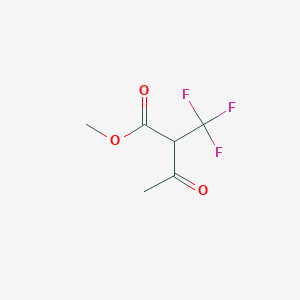

![molecular formula C7H14ClNO B2693133 [(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride CAS No. 2219376-43-7](/img/structure/B2693133.png)

[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride” is a chemical compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of similar compounds has been a topic of research interest. The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been prepared in a stereoselective manner . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Mécanisme D'action

Cocaine acts primarily as a dopamine reuptake inhibitor, blocking the reuptake of dopamine in the brain and leading to an accumulation of the neurotransmitter in the synapse. This causes an increase in dopamine signaling, leading to feelings of pleasure and reward. Cocaine also affects other neurotransmitters, including serotonin and norepinephrine, which may contribute to its effects on mood and behavior.

Biochemical and Physiological Effects:

Cocaine has a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause constriction of blood vessels and decreased appetite. Long-term use of cocaine can lead to a range of health problems, including cardiovascular disease, respiratory problems, and neurological damage.

Avantages Et Limitations Des Expériences En Laboratoire

Cocaine is a powerful tool for studying the brain's reward pathway and the neurochemistry of addiction. It has been used in a range of laboratory experiments, including animal models of addiction and studies of dopamine signaling in the brain. However, the use of cocaine in laboratory experiments is limited by its highly addictive nature and the potential for abuse. Researchers must take great care to ensure that they are using the drug safely and ethically.

Orientations Futures

There are many potential future directions for research on cocaine, including the development of new treatments for addiction, the study of the long-term effects of cocaine use on the brain and body, and the development of new drugs that target the brain's reward pathway. Other areas of research may include the study of the social and cultural factors that contribute to cocaine use, as well as the development of new strategies for preventing drug abuse and addiction.

Conclusion:

[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride, or cocaine, is a powerful stimulant drug that has been the subject of extensive scientific research. Despite its highly addictive nature and potential for abuse, cocaine remains an important tool for studying the brain's reward pathway and the neurochemistry of addiction. As research in this field continues to evolve, the potential for new treatments and interventions for addiction and other related disorders remains promising.

Méthodes De Synthèse

Cocaine is synthesized from the leaves of the coca plant, which is native to South America. The leaves are first extracted with an alkaline solution to remove impurities, and then the cocaine alkaloid is extracted using a solvent such as ether. The resulting crude cocaine is then purified through a series of chemical reactions, including acid-base extraction, recrystallization, and chromatography. The final product is a white crystalline powder that is highly potent and addictive.

Applications De Recherche Scientifique

Cocaine has been the subject of extensive scientific research, particularly in the areas of addiction, neurochemistry, and pharmacology. Studies have shown that cocaine acts on the brain's reward pathway, causing a surge of dopamine that leads to feelings of euphoria and pleasure. This effect is thought to be responsible for the drug's highly addictive nature. Researchers have also studied the long-term effects of cocaine use on the brain, including changes in brain structure and function, as well as cognitive deficits and increased risk of mental illness.

Propriétés

IUPAC Name |

[(1S,5S,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLYYXORKQCAHX-NLRFIBDTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC2C1CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@@H]2[C@@H]1CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2693051.png)

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)